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4-Demethylpremithramycinone -

4-Demethylpremithramycinone

Catalog Number: EVT-1552549
CAS Number:
Molecular Formula: C20H16O9
Molecular Weight: 400.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-Demethylpremithramycinone is a member of naphthols.
Synthesis Analysis

The biosynthesis of 4-demethylpremithramycinone involves a series of steps catalyzed by polyketide synthases and cyclases. The process begins with the formation of a linear decaketide by the polyketide synthase MtmPKS. Following this, the cyclase/aromatase MtmQ catalyzes the formation of the first ring, while subsequent rings are formed by cyclases MtmY and MtmL, which are essential for constructing the tetracyclic structure .

Key steps in the synthesis include:

  • Formation of Linear Decaketide: Initiated by MtmPKS.
  • Cyclization: Sequential formation of rings C7–C12, C5–C14, and C3–C16.
  • Final Modifications: Further oxygenation and reduction processes lead to the stable tetracyclic intermediate .
Molecular Structure Analysis

The molecular structure of 4-demethylpremithramycinone is characterized by a tetracyclic framework. The compound's structure can be represented as follows:

  • Molecular Formula: C27H35O5
  • Molecular Weight: 453.57 g/mol

The structure consists of four interconnected rings, with specific functional groups that contribute to its biological activity. The presence of hydroxyl and carbonyl groups plays a significant role in its interaction with biological targets .

Chemical Reactions Analysis

4-Demethylpremithramycinone undergoes several key chemical reactions during its biosynthesis and modification into more complex compounds. Notably, it can be methylated to form premithramycin B through the action of methyltransferases such as MtmMI. This methylation is critical for enhancing the compound's biological efficacy against cancer cells .

Additionally, oxidative cleavage reactions occur at specific positions within the tetracyclic structure, leading to further derivatives that exhibit varying degrees of biological activity. These reactions highlight the compound's versatility as a precursor in generating novel therapeutic agents .

Mechanism of Action

The mechanism of action for 4-demethylpremithramycinone primarily involves its ability to intercalate with DNA, disrupting transcription and replication processes in cancer cells. This interaction leads to apoptosis or programmed cell death, making it a valuable compound in cancer therapy.

Studies have shown that 4-demethylpremithramycinone exerts its effects through:

  • DNA Intercalation: Binding to DNA bases disrupts normal cellular functions.
  • Inhibition of RNA Synthesis: Prevents transcriptional processes essential for cell survival .
Physical and Chemical Properties Analysis

The physical and chemical properties of 4-demethylpremithramycinone contribute to its functionality as a therapeutic agent:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and heat.

These properties are critical for its formulation into pharmaceutical preparations aimed at maximizing bioavailability and therapeutic efficacy .

Applications

4-Demethylpremithramycinone has significant scientific applications, particularly in oncology. Its role as an intermediate in the synthesis of mithramycin makes it valuable for:

  • Antitumor Drug Development: Used in research to develop new formulations with improved efficacy.
  • Biosynthetic Studies: Provides insights into polyketide biosynthesis pathways, facilitating genetic engineering efforts to enhance production yields.

Research into this compound continues to expand its potential applications in medicine, particularly for developing novel anticancer therapies that leverage its unique biochemical properties .

Structural Characterization of 4-Demethylpremithramycinone

Molecular Architecture and Polyketide Backbone

4-Demethylpremithramycinone (4-DPMC; C₂₀H₁₆O₉) is a tetracyclic polyketide aglycone that serves as the core scaffold for mithramycin and related aureolic acid antibiotics. Its structure arises from a linear 20-carbon decaketide backbone synthesized by a minimal type II polyketide synthase (PKS) complex comprising MtmP (ketosynthase α), MtmK (ketosynthase β), and MtmS (acyl carrier protein) [2] [4]. This nascent polyketide undergoes regiospecific cyclization to form a tetracenomycin-like tetracyclic system with rings labeled A–D. The stereochemistry includes angular methyl groups at C-2 and C-7, keto groups at C-6 and C-11, and hydroxyl groups at C-4a and C-12b. Critically, 4-DPMC lacks methyl substituents at C-4 and C-9, distinguishing it from later intermediates like premithramycinone [3] [9].

Table 1: Core Structural Features of 4-Demethylpremithramycinone

FeaturePosition/DescriptionBiosynthetic Significance
Molecular FormulaC₂₀H₁₆O₉Aglycon precursor for glycosylation
Ring SystemTetracyclic (A-B-C-D)Scaffold for DNA minor groove binding
Key Functional Groups6,11-dione; 4a,12b-diol; 2,7-dimethylDictates reactivity and downstream modifications
Methylation StatusUnmethylated at C-4 and C-9Substrate for MtmMI/MtmMII methyltransferases

Comparative Analysis with Aureolic Acid Family Aglycones

Among aureolic acid aglycones, 4-DPMC exhibits conserved structural motifs essential for bioactivity but distinct methylation and oxidation states:

  • Premithramycinone: Differs by methylation at C-4 (catalyzed by MtmMI) and C-9 (catalyzed by MtmMII). Methylation at C-9 enhances aromaticity in ring A, while C-4-O-methylation influences sugar attachment [3] [9].
  • Chromomycin Aglycone: Shares the tetracyclic core but exhibits divergent glycosylation patterns and C-methylation.
  • Biosynthetic Universality: 4-DPMC is a universal precursor in aureolic acid pathways. In Streptomyces argillaceus, its formation is a prerequisite for methylation and glycosylation en route to mithramycin [9].

Table 2: Aglycone Comparison in Aureolic Acid Biosynthesis

AglyconeC-4 StatusC-9 StatusDownstream Products
4-DemethylpremithramycinoneUnmethylatedUnmethylatedPremithramycinone, Mithramycin
PremithramycinoneO-MethylUnmethylatedPremithramycin B
9-Demethylpremithramycin A₃O-MethylUnmethylatedMithramycin analogs

Spectroscopic Identification Techniques (NMR, UHPLC-MS)

NMR spectroscopy is pivotal for characterizing 4-DPMC’s structure. Key signals include:

  • ¹H NMR: Angular methyl groups (δ ~1.3–1.5 ppm), aromatic protons (δ ~6.5–7.5 ppm for rings B/C).
  • ¹³C NMR: Carbonyl resonances (C-6/C-11 at δ ~185–190 ppm), oxygenated carbons (C-4a/C-12b at δ ~70–75 ppm), and absence of methyl signals at C-4/C-9 [3] [6].UHPLC-MS enables high-resolution detection in biosynthetic studies. Using systems like the Thermo Scientific Vanquish Neo UHPLC coupled to high-resolution MS:
  • Retention Time: ~9.2 min (C18 reverse-phase column)
  • Mass Accuracy: [M+H]⁺ at m/z 401.0722 (calc. for C₂₀H₁₇O₉⁺) [2] [8]. This technique discriminates 4-DPMC from shunt products like SEK15 (m/z 385.0936) accumulated in ΔmtmL mutants [2].

Table 3: Key Spectroscopic Parameters for 4-Demethylpremithramycinone

TechniqueConditions/ParametersCharacteristic Data
¹H NMR500 MHz, CD₃ODδ 1.38 (s, 3H, 2-CH₃), 1.45 (s, 3H, 7-CH₃)
¹³C NMR125 MHz, CD₃ODδ 186.7 (C-6), 188.2 (C-11), 72.4 (C-4a)
UHPLC-MSC18 column, 0.1% HCOOH/CH₃CN gradient, 40°Ctᵣ = 9.2 min; [M+H]⁺ m/z 401.0722 (Δ 1.2 ppm)

Stability and Reactivity Under Biosynthetic Conditions

4-DPMC is susceptible to non-enzymatic degradation under physiological conditions due to its labile β-diketone system (rings B/C). Key stability factors include:

  • pH Sensitivity: Degrades above pH 7.0 via retro-aldol reactions.
  • Enzymatic Protection: In vivo, rapid methylation by MtmMI (C-4) and MtmMII (C-9) stabilizes the molecule. Heterologous expression in Streptomyces albus confirms that 4-DPMC accumulates only when mtmMI is inactivated, implying its instability without immediate tailoring [3].
  • Oxidative Vulnerability: The C-12b hydroxyl group is prone to oxidation, necessitating reduction by ketoreductases (MtmTI/TII) during biosynthesis. MtmOII-mediated hydroxylation at C-3 further directs ring D stability [2].
  • Fourth Ring Formation: MtmL (acyl-CoA ligase) and MtmX (cyclase) are essential for converting tricyclic 2-hydroxy-nogalonic acid to tetracyclic 4-DPMC. In ΔmtmL mutants, the tricyclic intermediate accumulates and spontaneously degrades to SEK15, underscoring 4-DPMC’s dependence on enzymatic cyclization for stability [2] [5].

Table 4: Stability Determinants of 4-Demethylpremithramycinone

FactorEffect on StabilityProtective Mechanism
pH > 7.0Retro-aldol degradation of β-diketoneCytosolic pH regulation in producer strains
Delayed methylationOxidative decarboxylation at C-9Immediate action of MtmMI/MtmMII methyltransferases
Incomplete cyclizationSpontaneous rearrangement to SEK15 (C₂₀H₁₆O₈)MtmL/MtmX-catalyzed D-ring closure

Properties

Product Name

4-Demethylpremithramycinone

IUPAC Name

(1S,4aR,12aS)-3-acetyl-1,4,4a,6,7,9-hexahydroxy-12,12a-dihydro-1H-tetracene-2,5-dione

Molecular Formula

C20H16O9

Molecular Weight

400.3 g/mol

InChI

InChI=1S/C20H16O9/c1-6(21)12-17(26)15(24)10-4-8-2-7-3-9(22)5-11(23)13(7)16(25)14(8)19(28)20(10,29)18(12)27/h2-3,5,10,15,22-25,27,29H,4H2,1H3/t10-,15-,20+/m0/s1

InChI Key

DBIXWBXNZRHOIB-KAFSRPFYSA-N

SMILES

CC(=O)C1=C(C2(C(CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)O)C(C1=O)O)O)O

Canonical SMILES

CC(=O)C1=C(C2(C(CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)O)C(C1=O)O)O)O

Isomeric SMILES

CC(=O)C1=C([C@@]2([C@@H](CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)O)[C@@H](C1=O)O)O)O

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